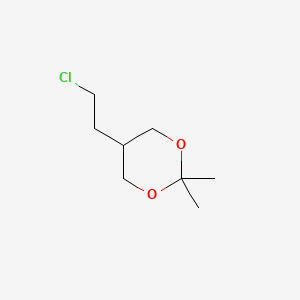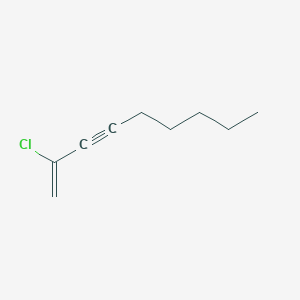
2-Chloronon-1-EN-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloronon-1-EN-3-yne is an organic compound characterized by the presence of both a chlorine atom and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H13Cl .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronon-1-EN-3-yne typically involves the chlorination of non-1-en-3-yne. This process can be achieved through various methods, including the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloronon-1-EN-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The triple bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted non-1-en-3-ynes.
Addition: Products include dihalides, haloalkenes, and other addition products.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Applications De Recherche Scientifique
2-Chloronon-1-EN-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 2-Chloronon-1-EN-3-yne involves its interaction with various molecular targets. The triple bond in the compound allows it to participate in cycloaddition reactions, forming stable intermediates that can further react with other molecules. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different properties. These interactions can affect various biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-nonen-3-yne
- 5-Chloro-1-pentyne
- 1-Chloro-1-ethynyl-4-bromocyclohexane
Uniqueness
2-Chloronon-1-EN-3-yne is unique due to its specific combination of a chlorine atom and a triple bond within a nine-carbon chain. This structure imparts distinct chemical reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, allowing for versatile use in chemical synthesis and research .
Propriétés
Numéro CAS |
112701-70-9 |
|---|---|
Formule moléculaire |
C9H13Cl |
Poids moléculaire |
156.65 g/mol |
Nom IUPAC |
2-chloronon-1-en-3-yne |
InChI |
InChI=1S/C9H13Cl/c1-3-4-5-6-7-8-9(2)10/h2-6H2,1H3 |
Clé InChI |
JPNFIKMBCLKZAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


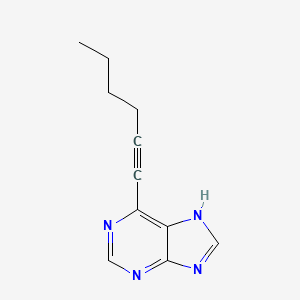
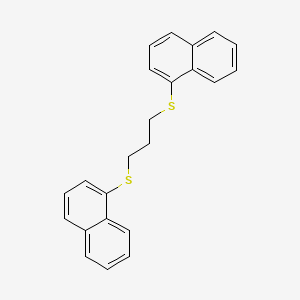
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
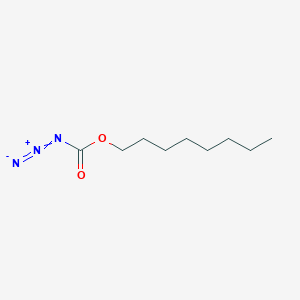
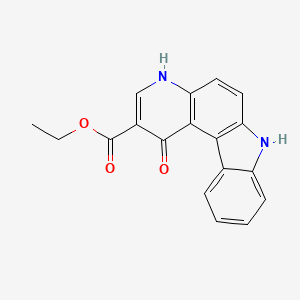
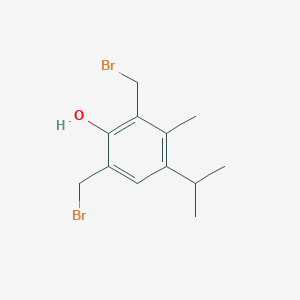

![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)

![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
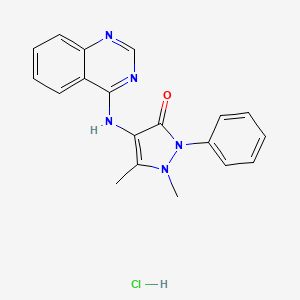
![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
